molecular formula C17H12ClN3O4 B2427693 Methyl 4-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate CAS No. 865249-54-3

Methyl 4-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

Cat. No.: B2427693
CAS No.: 865249-54-3
M. Wt: 357.75
InChI Key: DPYBJXRBUJKEHC-UHFFFAOYSA-N
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Description

“Methyl 4-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate” is a chemical compound with diverse applications in scientific research. It exhibits unique properties that make it suitable for drug development, material synthesis, and biological studies. The compound has a linear formula of C21H23ClN2O5 .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-oxadiazole ring attached to a carbamoyl group and a benzoate group . The compound also contains a chlorophenyl group . The exact spatial arrangement of these groups would depend on the specific synthesis process and the conditions under which the compound is stored and used.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 418.881 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the specific conditions and may not be readily available for this compound .

Scientific Research Applications

Mesomorphic Behavior and Photo-luminescent Property

Research has explored the synthesis and characterization of 1,3,4-oxadiazole derivatives, highlighting their applications in materials science. These compounds, including methyl 4-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate derivatives, have been shown to exhibit cholesteric and nematic mesophases, useful for liquid crystal displays and other optoelectronic devices. Their intense blue fluorescence emission and good photoluminescence quantum yields make them promising for applications in organic light-emitting diodes (OLEDs) and fluorescent markers (Han et al., 2010).

Chemosensors for Anions

This compound derivatives have been developed as selective chemosensors for fluoride ions. These sensors exhibit color changes from colorless to yellow upon fluoride ion detection, making them useful for environmental monitoring and analytical chemistry applications. Their sensitivity to fluoride ions, due to strong intramolecular hydrogen bonding, allows for the detection of fluoride in various samples, highlighting their potential in developing new diagnostic tools and environmental sensors (Ma et al., 2013).

Antimicrobial Evaluation

A series of compounds including the 1,3,4-oxadiazole bearing Schiff base moiety have been synthesized and evaluated for their antimicrobial properties. These studies have demonstrated the potential of these derivatives as antibacterial and antifungal agents, suggesting their application in developing new antimicrobial drugs. The potency of these compounds against various microorganisms indicates their relevance in pharmaceutical research and their potential in addressing drug-resistant infections (Kapadiya et al., 2020).

Corrosion Inhibition

Research into oxadiazole derivatives has also extended to their application in corrosion inhibition, particularly for mild steel in acidic environments. These studies have found that certain oxadiazole derivatives can significantly reduce the rate of steel corrosion, offering a valuable tool in industrial applications where metal preservation is critical. The high inhibition efficiency and adherence to the Langmuir adsorption isotherm model underscore their potential as eco-friendly corrosion inhibitors (Kalia et al., 2020).

Properties

IUPAC Name

methyl 4-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O4/c1-24-16(23)11-8-6-10(7-9-11)14(22)19-17-21-20-15(25-17)12-4-2-3-5-13(12)18/h2-9H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYBJXRBUJKEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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